molecular formula C49H89NO25 B125226 Erythromycin lactobionate CAS No. 3847-29-8

Erythromycin lactobionate

Cat. No.: B125226
CAS No.: 3847-29-8
M. Wt: 1092.2 g/mol
InChI Key: NNRXCKZMQLFUPL-QJEDCUIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythromycin lactobionate is a macrolide antibiotic derived from erythromycin, which is produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus). It is commonly used to treat a variety of bacterial infections, including those caused by gram-positive and gram-negative bacteria. This compound is particularly valued for its ability to be administered intravenously, making it suitable for patients who cannot take oral medications .

Mechanism of Action

Target of Action

Erythromycin lactobionate, a soluble salt of erythromycin, is a macrolide antibiotic produced by a strain of Streptomyces erythraeus . The primary target of this compound is the 50S ribosomal subunit of susceptible organisms . This subunit plays a crucial role in protein synthesis within the bacterial cell.

Mode of Action

This compound acts by inhibiting protein synthesis. It binds to the 50S ribosomal subunits of susceptible organisms, blocking the progression of nascent polypeptide chains .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway of bacteria. By binding to the 50S ribosomal subunits, this compound prevents the addition of new amino acids to the nascent polypeptide chain, thereby inhibiting protein synthesis . This action disrupts bacterial growth and proliferation.

Pharmacokinetics

This compound is suitable for intravenous administration . It diffuses readily into most body fluids . In the presence of normal hepatic function, erythromycin is concentrated in the liver and is excreted in the bile . From 12 to 15 percent of intravenously administered erythromycin is excreted in active form in the urine . Intravenous infusion of 500 mg of this compound at a constant rate over 1 hour in fasting adults produced a mean serum erythromycin level of approximately 7 mcg/mL at 20 minutes, 10 mcg/mL at 1 hour, 2.6 mcg/mL at 2.5 hours, and 1 mcg/mL at 6 hours .

Result of Action

The inhibition of protein synthesis by this compound leads to the disruption of bacterial growth and proliferation . This results in the effective treatment of infections caused by susceptible strains of various bacteria . Resistance to erythromycin inS. aureus may emerge during therapy .

Action Environment

This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, in the absence of meningeal inflammation, low concentrations are normally achieved in the spinal fluid, but the passage of the drug across the blood-brain barrier increases in meningitis . Furthermore, erythromycin crosses the placental barrier and is excreted in breast milk . . These factors can influence the distribution and effectiveness of the drug in the body.

Biochemical Analysis

Biochemical Properties

Erythromycin lactobionate acts by inhibiting protein synthesis. It binds to the 50S ribosomal subunits of susceptible organisms, thereby preventing the translocation necessary for the peptide chain to grow . It does not affect nucleic acid synthesis .

Cellular Effects

This compound has a wide range of effects on various types of cells. It is effective against both Gram-positive and Gram-negative bacteria . It is also active against mycoplasmas and some rickettsiae . This compound can eliminate the causative organism from the nasopharynx of infected individuals, rendering them noninfectious .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the 50S ribosomal subunits of susceptible organisms. This binding inhibits protein synthesis by preventing the translocation necessary for the peptide chain to grow . It does not affect nucleic acid synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. For instance, intravenous infusion of 500 mg of this compound at a constant rate over 1 hour in fasting adults produced a mean serum erythromycin level of approximately 7 mcg/mL at 20 minutes, 10 mcg/mL at 1 hour, 2.6 mcg/mL at 2.5 hours, and 1 mcg/mL at 6 hours .

Metabolic Pathways

This compound is metabolized primarily in the liver by the hepatic enzyme CYP3A4 . It is concentrated in the liver and excreted in the bile .

Transport and Distribution

This compound diffuses readily into most body fluids. In the absence of meningeal inflammation, low concentrations are normally achieved in the spinal fluid, but the passage of the drug across the blood-brain barrier increases in meningitis . This compound crosses the placental barrier and is excreted in breast milk .

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the literature. Given its mechanism of action, it can be inferred that this compound localizes to the ribosomes within the cell where it binds to the 50S subunit to exert its antibacterial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of erythromycin lactobionate involves several steps. Initially, erythromycin is produced through fermentation by Saccharopolyspora erythraea. The erythromycin is then converted into this compound by reacting it with lactobionic acid. This reaction typically involves mixing erythromycin with water for injection to form a suspension, followed by the addition of a lactobionic acid solution. The reaction is carried out under controlled conditions, with the concentration of the erythromycin suspension being 60-120 mg/mL and the lactobionic acid solution being 145-225 g/L. The lactobionic acid solution is added dropwise at a rate of 320-380 mL/minute .

Industrial Production Methods: In industrial settings, this compound is produced as a sterile, lyophilized powder. The process involves preparing a solution of erythromycin and lactobionic acid, which is then lyophilized in its final container. This method ensures the stability and sterility of the final product, making it suitable for intravenous administration .

Scientific Research Applications

Erythromycin lactobionate has a wide range of scientific research applications. In the field of medicine, it is used to treat infections caused by susceptible strains of bacteria, including respiratory infections, skin infections, and sexually transmitted infections. In addition, this compound is used in pharmacokinetic studies to understand its distribution and concentration in different tissues, such as uterine tissue .

In the field of chemistry, this compound is used as a chiral selector in capillary electrophoresis for the enantiomeric separation of basic drugs. This application takes advantage of the compound’s high solubility and low viscosity in solvents, as well as its weak ultraviolet absorption .

Comparison with Similar Compounds

Erythromycin lactobionate belongs to the macrolide group of antibiotics, which also includes azithromycin, clarithromycin, and spiramycin. Compared to these similar compounds, this compound is unique in its ability to be administered intravenously, making it suitable for patients who cannot take oral medications. Additionally, this compound has been shown to have excellent enantioselectivity in the separation of chiral compounds, which is not a common feature among other macrolides .

List of Similar Compounds:
  • Azithromycin
  • Clarithromycin
  • Spiramycin
  • Roxithromycin
  • Telithromycin

This compound stands out due to its specific applications in intravenous therapy and chiral separation, highlighting its versatility and importance in both clinical and research settings.

Properties

CAS No.

3847-29-8

Molecular Formula

C49H89NO25

Molecular Weight

1092.2 g/mol

IUPAC Name

(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid

InChI

InChI=1S/C37H67NO13.C12H22O12/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3-10,12-20H,1-2H2,(H,21,22)/t18?,19?,20?,21?,22?,23?,24?,25?,26?,28?,29?,30?,31?,32?,34?,35-,36-,37-;/m1./s1

InChI Key

NNRXCKZMQLFUPL-QJEDCUIUSA-N

Isomeric SMILES

CCC1[C@@](C(C(C(=O)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

Appearance

A crystalline solid

3847-29-8

Synonyms

Erythromycin 4-O-β-D-Galactopyranosyl-D-gluconate; _x000B_Erythromycin 4-O-β-D-Galactopyranosyl-D-gluconate;  Erythromycin, compd. with Lactobionic Acid;  Lactobionic Acid, compd. with Erythromycin;  4-O-β-D-Galactopyranosyl-D-Gluconic Acid compd. with Erythro

Origin of Product

United States
Customer
Q & A

Q1: What is the primary mechanism of action of erythromycin lactobionate?

A1: this compound exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding inhibits protein synthesis by interfering with the translocation of aminoacyl-tRNA, ultimately leading to bacterial growth inhibition or death.

Q2: Does this compound have any other notable biological effects besides its antibacterial activity?

A2: Yes, research indicates that this compound can bind to motilin receptors in the gastrointestinal tract. [, , , ] This interaction contributes to its prokinetic effects, promoting gastric emptying and intestinal motility.

Q3: Is this compound compatible with all intravenous fluids?

A3: No, studies suggest that this compound exhibits varying stability in different intravenous fluids. [] It is more stable when mixed with sodium chloride injection compared to glucose injection or glucose in normal saline.

Q4: How stable is this compound when mixed with other antibiotics in solution?

A4: The compatibility of this compound with other drugs in solution can be variable. For instance, it exhibits physical incompatibility with sulfamethoxazole/trimethoprim, resulting in precipitation. [] When combined with Shuanghuanglian Injection, the number of insoluble particles significantly increases, particularly with cefotaxime sodium and levofloxacin hydrochloride. []

Q5: What strategies can be employed to improve the stability of this compound in drug formulations?

A5: Research suggests that coating this compound with lipids like cholesteryl acetate can enhance its stability in acidic environments, such as the stomach. [] This protection can potentially improve its oral absorption efficiency.

Q6: What are the key pharmacokinetic parameters of this compound?

A6: Following intravenous administration, this compound demonstrates rapid distribution to peripheral compartments. [] High plasma and bronchial secretion concentrations are achieved, particularly with intravenous administration compared to oral administration. []

Q7: Does the rate of intravenous administration of this compound affect its pharmacokinetics or the likelihood of adverse effects?

A7: Yes, rapid intravenous administration of this compound has been linked to severe nausea and vomiting. [, , ] This is likely related to a rapid increase in plasma erythromycin concentration. Additionally, rapid administration has been associated with an increased risk of cardiac arrhythmias, potentially due to high serum levels. []

Q8: Does the presence of bile affect the activity of this compound?

A8: Yes, bile salts, major components of bile, have been shown to interact with this compound in vitro. [] This interaction might contribute to hepatic dysfunction and cholestasis observed in some cases of erythromycin therapy.

Q9: What animal models have been used to study the effects of this compound?

A9: Researchers have employed various animal models to investigate the effects of this compound. These include:

  • Rat models of mycoplasma pneumonia: To evaluate the therapeutic effect of this compound and its microsphere formulation. []
  • Rabbit models to study vascular irritation: To assess the irritation potential of different concentrations and injection frequencies of this compound. []
  • Rabbit models to study the interaction with Herba Houttuyniae: To investigate the combined antibacterial effect of this compound with Herba Houttuyniae extracts. [, ]
  • Equine models to study the effects on gastrointestinal motility: To investigate the binding of this compound to motilin receptors and its effects on intestinal motility. [, ]
  • Mouse models to investigate hepatotoxicity: To examine the potential toxic effects of this compound on the liver. [, ]

Q10: What are the common adverse effects associated with this compound administration?

A10: this compound, particularly when administered intravenously, has been associated with gastrointestinal side effects like nausea, vomiting, stomach discomfort, and diarrhea. [, , ] These effects are likely related to its prokinetic properties and interaction with motilin receptors in the gut.

Q11: Are there any serious adverse effects reported with this compound use?

A11: While generally considered safe, there have been rare reports of severe adverse effects associated with this compound. These include:

  • Hepatotoxicity: Cases of fulminant hepatic failure, some fatal, have been reported. []
  • Cardiac arrhythmias: this compound, especially when administered rapidly intravenously, has been linked to QT interval prolongation and torsades de pointes, a potentially life-threatening ventricular arrhythmia. [, , ]
  • Reversible hearing loss: Although uncommon, cases of reversible sensorineural hearing loss have been documented with intravenous this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.